Pyrrolidine-2,2,3,3,4,4,5,5-d8
CAS No.: 212625-79-1
Cat. No.: VC21172761
Molecular Formula: C4H9N
Molecular Weight: 79.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 212625-79-1 |
|---|---|
| Molecular Formula | C4H9N |
| Molecular Weight | 79.17 g/mol |
| IUPAC Name | 2,2,3,3,4,4,5,5-octadeuteriopyrrolidine |
| Standard InChI | InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2/i1D2,2D2,3D2,4D2 |
| Standard InChI Key | RWRDLPDLKQPQOW-SVYQBANQSA-N |
| Isomeric SMILES | [2H]C1(C(C(NC1([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
| SMILES | C1CCNC1 |
| Canonical SMILES | C1CCNC1 |
Introduction
Chemical Structure and Identification
Pyrrolidine-2,2,3,3,4,4,5,5-d8 is a five-membered saturated heterocyclic compound with a nitrogen atom in the ring. The compound has eight deuterium atoms replacing the hydrogen atoms at positions 2, 3, 4, and 5, while the hydrogen on the nitrogen remains unchanged. This structural modification results in an M+8 mass shift compared to non-deuterated pyrrolidine .
Basic Identification Data
| Parameter | Value |
|---|---|
| CAS Number | 212625-79-1 |
| Molecular Formula | C4HD8N |
| Molecular Weight | 79.17 g/mol |
| IUPAC Name | 2,2,3,3,4,4,5,5-octadeuteriopyrrolidine |
| Common Synonyms | Pyrrolidine-d8, Deuterated pyrrolidine, Tetradeuteropyrrole, Tetramethyleneimine-2,2,3,3,4,4,5,5-D8 |
| InChI | InChI=1/C4H9N/c1-2-4-5-3-1/h5H,1-4H2/i1D2,2D2,3D2,4D2 |
| InChIKey | RWRDLPDLKQPQOW-SVYQBANQSA-N |
The compound is structurally similar to regular pyrrolidine but contains deuterium atoms at all carbon positions, providing unique spectroscopic properties while maintaining similar chemical reactivity .
Physical and Chemical Properties
Pyrrolidine-2,2,3,3,4,4,5,5-d8 exhibits physical and chemical properties that differ slightly from non-deuterated pyrrolidine due to the isotope effect. Understanding these properties is crucial for its proper handling and application in research settings.
Physical Properties
The physical properties of Pyrrolidine-2,2,3,3,4,4,5,5-d8 are summarized in the following table:
| Property | Value |
|---|---|
| Physical State | Colorless oil |
| Boiling Point | 87-88°C (literature) |
| Density | 0.946 g/mL at 25°C |
| Flash Point | 3°C |
| Isotopic Purity | 98 atom % D (commercial standard) |
| Assay | 99% (CP) |
| Solubility | Sparingly soluble in DMSO |
The compound is typically stored in a refrigerator under an inert atmosphere to maintain stability . The deuterium labeling increases the molecular weight compared to regular pyrrolidine but has minimal effect on other physical properties such as boiling point and solubility.
Chemical Properties
Chemically, Pyrrolidine-2,2,3,3,4,4,5,5-d8 behaves similarly to non-deuterated pyrrolidine but with some notable differences:
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The C-D bonds are stronger than corresponding C-H bonds, resulting in increased stability in certain reactions.
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The compound exhibits primary kinetic isotope effects, which can slow down reactions involving the breaking of C-D bonds.
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It retains the basicity of the nitrogen atom typical of secondary amines, with the lone pair available for chemical reactions.
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The deuteration pattern creates unique NMR spectroscopic properties, with significantly reduced signals in proton NMR spectra .
These properties make Pyrrolidine-2,2,3,3,4,4,5,5-d8 particularly valuable in mechanistic studies where tracking the fate of deuterium atoms can provide insights into reaction pathways.
Applications in Research and Industry
Nuclear Magnetic Resonance Spectroscopy
Pyrrolidine-2,2,3,3,4,4,5,5-d8 is extensively used in NMR spectroscopy for various purposes:
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It serves as an internal standard for calibration and reference in NMR experiments.
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The deuterated compound helps eliminate interfering signals from non-deuterated pyrrolidine in complex mixtures.
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It can be used to study the behavior of pyrrolidine in different chemical environments without spectral interference from ring protons.
The NMR properties of Pyrrolidine-2,2,3,3,4,4,5,5-d8 have been documented in reference tables for NMR solvent impurities, assisting researchers in identifying and accounting for this compound in their spectra .
Isotopic Labeling in Metabolic and Pharmacokinetic Studies
The deuterium labeling makes Pyrrolidine-2,2,3,3,4,4,5,5-d8 invaluable for:
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Tracing the metabolic fate of pyrrolidine-containing compounds in biological systems.
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Enhancing the detection and quantification of pyrrolidine derivatives in complex biological matrices.
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Serving as internal standards in quantitative mass spectrometry, particularly for pharmaceutical compounds containing pyrrolidine moieties.
These applications are particularly relevant given the importance of pyrrolidine as a structural motif in many pharmaceuticals .
Comparative Analysis with Related Compounds
Comparison with Non-deuterated Pyrrolidine
While Pyrrolidine-2,2,3,3,4,4,5,5-d8 shares many properties with non-deuterated pyrrolidine, several key differences distinguish these compounds:
| Property | Pyrrolidine-2,2,3,3,4,4,5,5-d8 | Pyrrolidine |
|---|---|---|
| Molecular Weight | 79.17 g/mol | 71.12 g/mol |
| NMR Spectroscopy | Minimal 1H signals from ring positions | Normal 1H NMR signals |
| Mass Spectrometry | M+8 mass shift | Base mass |
| Bond Strength | Stronger C-D bonds | Standard C-H bonds |
| Applications | Specialized research, isotopic labeling | General organic synthesis |
| Cost | High (research grade) | Lower (industrial grade) |
The deuterium labeling provides specific advantages for analytical applications while maintaining the chemical versatility of the pyrrolidine scaffold .
Comparison with Other Deuterated Heterocycles
Several other deuterated heterocycles are used in similar research contexts and can be compared with Pyrrolidine-2,2,3,3,4,4,5,5-d8:
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1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8: This N-methylated analog (CAS: 131857-29-9) has similar deuteration but contains a tertiary amine, resulting in different basicity and reactivity profiles.
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Morpholine-2,2,3,3,5,5,6,6-d8: A structural analog containing an oxygen atom in the ring, offering different solubility and hydrogen bonding capabilities while maintaining similar deuteration patterns .
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Piperidine-d11: A six-membered ring analog with complete deuteration, providing a larger ring size for comparative structural studies .
Research Applications and Findings
Applications in Pharmaceutical Research
The pyrrolidine scaffold has been identified as crucial in pharmaceutical research, with numerous bioactive compounds containing this structural element. A 2021 review highlighted the versatility of pyrrolidine in drug discovery, noting that the saturated scaffold efficiently explores pharmacophore space due to sp3-hybridization, contributes to stereochemistry, and increases three-dimensional coverage due to the non-planarity of the ring—a phenomenon called "pseudorotation" .
Specifically, pyrrolidine derivatives have shown promise as:
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Anticonvulsant agents with activity in maximal electroshock and subcutaneous pentylenetetrazole seizure tests
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Inhibitors of enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis
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Anti-inflammatory and analgesic compounds
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Inhibitors of various enzymes relevant to disease states
Deuterated analogs like Pyrrolidine-2,2,3,3,4,4,5,5-d8 assist in mechanistic studies of these biological activities and help in developing analytical methods for quantification and characterization .
Role in Structural and Mechanistic Studies
Research findings have demonstrated that the pyrrolidine core structure plays a crucial role in forming hydrogen bonding networks that are essential for biological activity. For example, a study published in 2006 identified pyrrolidine carboxamides as potent InhA inhibitors, noting that "the hydrogen bonding network involved the oxygen atom on the pyrrolidine carbonyl group, InhA catalytic residue Tyr158, and the NAD+" .
The deuterated form helps researchers track reaction mechanisms and elucidate structural requirements for biological activity without significantly altering the binding properties of the molecule.
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